Cas no 125590-76-3 (2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-)
125590-76-3 structure
Product Name:2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-
CAS No:125590-76-3
MF:C21H32N2O2
MW:344.490985870361
CID:221164
PubChem ID:14299609
Update Time:2025-04-19
2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)- Chemical and Physical Properties
Names and Identifiers
-
- 2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-
- 16β-Hydroxy Stanozolol
- (5a,16b,17b)-17-methyl-2H-Androst-2-eno[3,2-c]pyrazole-16,17-diol
- 16B-HYDROXY STANOZOLOL
- 17α-methyl-5α-androstano-[3,2-c]-pyrazol-16β,17β-diol
- 16Beta-Hydroxy Stanozolol
- 16β-hydroxy-stanozolol
- 16-hydroxystanozolol
- IZGBPAAEPVNBGA-BWPSUJIGSA-N
- Cyclopenta[7,8]phenanthro[2,3-c]pyrazole, 2'H-androst-2-eno[3,2-c]pyrazole-16,17-diol deriv.
- 16.BETA.-OH-STANOZOLOL
- 16beta-Hydroxystanozolol
- (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0^{2,10}.0^{4,8}.0^{14,18}]icosa-4(8),5-diene-16,17-diol
- UNII-36IB762TU4
- 439791-84-1
- 16b-OH-stanozolol
- 2'H-ANDROST-2-ENO(3,2-C)PYRAZOLE-16,17-DIOL, 17-METHYL-, (5.ALPHA.,16.BETA.,17.BETA.)-
- 36IB762TU4
- CHEBI:166767
- 16-OH-STANOZOLOL
- 16.BETA.-HYDROXYSTANOZOLOL
- 125590-76-3
- NS00096925
- Q27256568
- (5a,16b,17b)-17-methyl-'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol
- (5.ALPHA.,16.BETA.,17.BETA.)-17-METHYL-2'H-ANDROST-2-ENO(3,2-C)PYRAZOLE-16,17-DIOL
- (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-16,17-diol
- DTXSID501023503
- 16b-Hydroxystanozolol
-
- Inchi: 1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)8-13(19)4-5-14-15(19)6-7-20(2)16(14)9-18(24)21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15-,16-,18-,19-,20-,21-/m0/s1
- InChI Key: IZGBPAAEPVNBGA-BWPSUJIGSA-N
- SMILES: O[C@@]1(C)[C@H](C[C@H]2[C@@H]3CC[C@H]4CC5=C(C=NN5)C[C@]4(C)[C@H]3CC[C@@]21C)O
Computed Properties
- Exact Mass: 344.24600
- Monoisotopic Mass: 346.262028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 0
- Complexity: 609
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.8
- XLogP3: 3.5
Experimental Properties
- Density: 1.41
- Boiling Point: 481.5°C at 760 mmHg
- Flash Point: 245°C
- Refractive Index: 1.705
- PSA: 69.14000
- LogP: 3.08890
2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)- Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
125590-76-3 (2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk